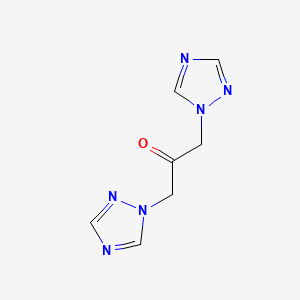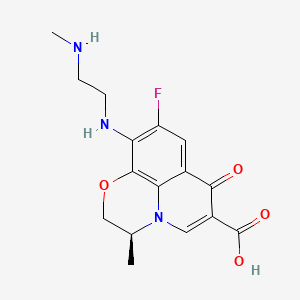
(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid
Overview
Description
This compound is a derivative of ofloxacin, a widely used antibiotic . It belongs to the class of quinolone antibiotics and is known for its broad-spectrum antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of tetrafluorobenzoyl chloride with 3-(2-R1-2-R2-4-methylimidazole alkyl) acrylic ester. The product is then directly hydrolyzed during post-processing and undergoes ring closure. The reaction step is reduced, the reaction time is shortened, and the yield is as high as 85-90 percent .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a carboxylic acid group, a pyridine ring, and a benzoxazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of tetrafluorobenzoyl chloride with an acrylic ester, followed by hydrolysis and ring closure .Scientific Research Applications
Antibacterial Activities
Antibacterial Agent Synthesis : Various analogs of 7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] [1, 4] benzoxazine-6-carboxylic acids, including (S)-9-fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, have been synthesized. These compounds demonstrate potent antibacterial activity against Gram-positive and Gram-negative pathogens (Hayakawa, Hiramitsu, & Tanaka, 1984).
New Synthetic Methods for Antibacterials : Novel synthetic methods were developed to produce tricyclic quinolonecarboxylic acids, including a variant of the subject compound, showing excellent antibacterial activities against both Gram-positive and Gram-negative organisms (Okada, Tsuji, Tsushima, Yoshida, & Matsuura, 1991).
Synthesis and Antibacterial Activity of Pazufloxacin : Pazufloxacin, structurally similar to the subject compound, was synthesized, demonstrating effectiveness as an antibacterial agent (Shu Jia-you, 2003).
Effects of Structural Variants on Antibacterial Potency : The effects of structural variants of compounds similar to the subject compound on antibacterial potency and in vivo efficacy were explored, revealing advantages over traditional antibiotics like ofloxacin and ciprofloxacin (Todo, Takagi, Iino, Fukuoka, Takahata, Okamoto, Saikawa, & Narita, 1994).
Metabolic Studies
- Metabolite Identification in Various Species : Metabolites of ofloxacin, structurally related to the subject compound, were identified in excreta of rats, dogs, and monkeys, providing insights into the metabolic pathways of these quinolone compounds (Sudo, Okazaki, Tsumura, & Tachizawa, 1986).
Structural Analysis and Pharmacokinetics
Crystal Structure Analysis : The crystal structure of Marbofloxacin, closely related to the subject compound, was analyzed, offering insights into the molecular conformation and interactions of such compounds (Shen, Qian, Gu, & Hu, 2012).
Determination in Biological Samples : High-performance liquid chromatographic methods were developed for determining fluoroquinolone compounds like the subject compound in human serum and urine, aiding pharmacokinetic studies (Tanaka, Oshima, Aoki, & Hakusui, 1995).
properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSGFABJBJMJFG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid | |
CAS RN |
151250-76-9 | |
| Record name | Levofloxacin impurity, diamine derivative- [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151250769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(2-(METHYLAMINO)ETHYLAMINO)-7-OXO-7H-PYRIDO(1,2,3-DE)(1,4)BENZOXAZINE-6-CARBOXYLIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IR3584AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



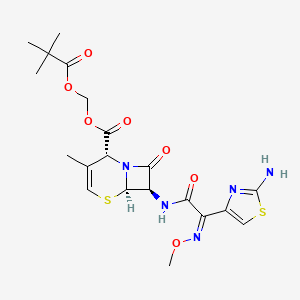
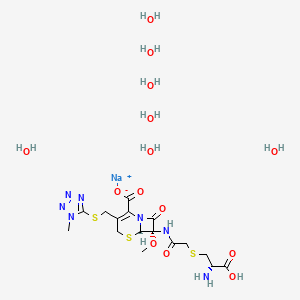

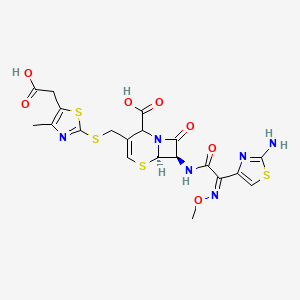
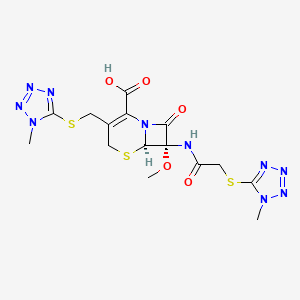
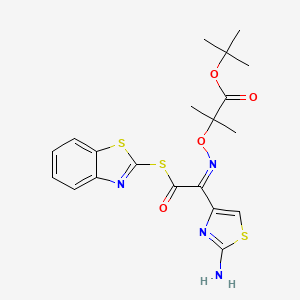
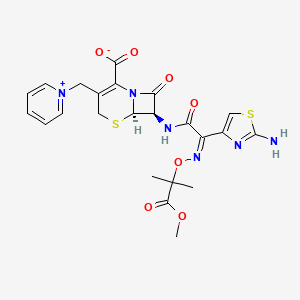

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
